(1r)-1-(4-Bromo-2-chlorophenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1r)-1-(4-Bromo-2-chlorophenyl)ethan-1-amine is an organic compound that belongs to the class of phenylethylamines. These compounds are characterized by the presence of a phenyl ring attached to an ethylamine chain. The specific structure of this compound includes a bromine and a chlorine atom substituted on the phenyl ring, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r)-1-(4-Bromo-2-chlorophenyl)ethan-1-amine typically involves the following steps:
Amine Introduction: The ethylamine chain can be introduced through reductive amination or other amination techniques.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale halogenation and amination processes, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, possibly as a ligand for certain receptors.
Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of (1r)-1-(4-Bromo-2-chlorophenyl)ethan-1-amine would depend on its specific interactions with molecular targets. It might act by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- (1r)-1-(4-Bromo-2-fluorophenyl)ethan-1-amine
- (1r)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine
- (1r)-1-(4-Bromo-2-methylphenyl)ethan-1-amine
Uniqueness
The presence of both bromine and chlorine atoms on the phenyl ring makes (1r)-1-(4-Bromo-2-chlorophenyl)ethan-1-amine unique. These halogen atoms can influence the compound’s reactivity, biological activity, and physical properties, distinguishing it from other similar compounds.
Biological Activity
(1R)-1-(4-Bromo-2-chlorophenyl)ethan-1-amine, also known as 4-bromo-2-chloro-phenethylamine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
The molecular formula of this compound is C8H9BrClN, with a molecular weight of approximately 232.52 g/mol. The presence of bromine and chlorine atoms contributes to its unique reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. It may function as an agonist or antagonist, modulating biochemical pathways. Detailed studies are necessary to elucidate the specific molecular targets and pathways involved in its action.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : Compounds with halogenated structures often demonstrate significant antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains.
- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation, which is critical in various chronic diseases.
- Cytotoxicity : Studies have indicated that this compound may possess cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.
In Vitro Studies
A study explored the effects of this compound on Trypanosoma brucei, the causative agent of African sleeping sickness. The compound demonstrated an effective inhibition of the parasite's growth in vitro, with an EC50 value of 260 nM, indicating its potential as a lead compound for further drug development against parasitic infections .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship revealed that modifications in the bromine and chlorine substituents significantly influenced the biological activity of the compound. For instance, altering these halogen groups affected both potency and selectivity against various biological targets .
Data Table: Biological Activity Overview
Properties
Molecular Formula |
C8H9BrClN |
---|---|
Molecular Weight |
234.52 g/mol |
IUPAC Name |
(1R)-1-(4-bromo-2-chlorophenyl)ethanamine |
InChI |
InChI=1S/C8H9BrClN/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3/t5-/m1/s1 |
InChI Key |
HIVILXRPZVDOLD-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)Br)Cl)N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.